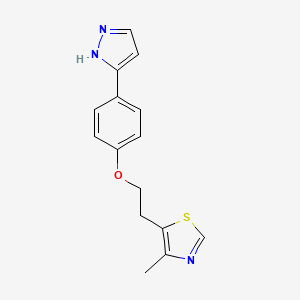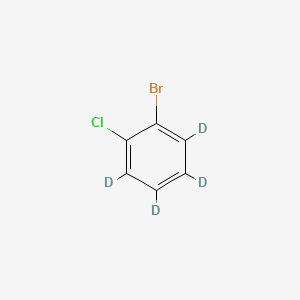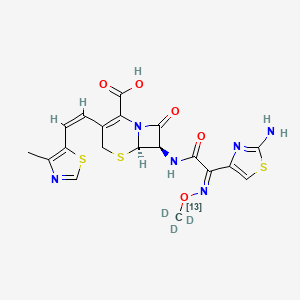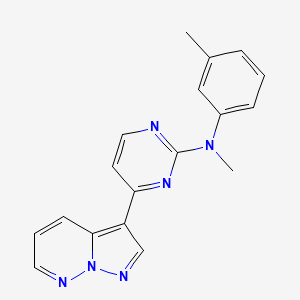
Antimicrobial agent-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial agent-6 is a chemical compound known for its potent antimicrobial properties It is used to inhibit the growth of microorganisms, including bacteria, fungi, and viruses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-6 typically involves the alkylation of tertiary amines with halocarbons. This reaction results in the formation of quaternary ammonium salts, which are known for their antimicrobial activity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for commercial use. The industrial production methods also focus on minimizing environmental impact and ensuring the safety of workers.
Analyse Des Réactions Chimiques
Types of Reactions
Antimicrobial agent-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkyl groups, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound include various quaternary ammonium salts, which exhibit strong antimicrobial properties. These products are used in a wide range of applications, from disinfectants to medical treatments .
Applications De Recherche Scientifique
Antimicrobial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a catalyst in various reactions.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of Antimicrobial agent-6 involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption inhibits the growth and replication of microorganisms, effectively eliminating the infection . The molecular targets include essential proteins and enzymes involved in cell membrane synthesis and maintenance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antimicrobial agent-6 include other quaternary ammonium salts, such as benzalkonium chloride and cetylpyridinium chloride . These compounds share similar structures and mechanisms of action but may differ in their spectrum of activity and potency.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to remain effective in various environmental conditions. Unlike some other antimicrobial agents, it does not easily develop resistance, making it a valuable tool in the fight against microbial infections .
Propriétés
Formule moléculaire |
C40H64N16 |
|---|---|
Poids moléculaire |
769.0 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-aminobutyl)-6-[2,5-dibenzyl-4-[4,6-bis(4-aminobutylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C40H64N16/c41-19-7-11-23-45-35-49-36(46-24-12-8-20-42)52-39(51-35)55-30-34(28-32-17-5-2-6-18-32)56(29-33(55)27-31-15-3-1-4-16-31)40-53-37(47-25-13-9-21-43)50-38(54-40)48-26-14-10-22-44/h1-6,15-18,33-34H,7-14,19-30,41-44H2,(H2,45,46,49,51,52)(H2,47,48,50,53,54) |
Clé InChI |
RHPWXYJGHJNHJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCCCN)NCCCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCCCN)NCCCCN)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
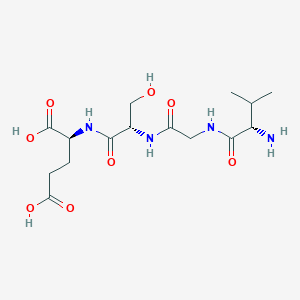
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
